Cas no 6637-29-2 (2-(phenoxymethyl)-1H-1,3-benzodiazole)

6637-29-2 structure
Nome del prodotto:2-(phenoxymethyl)-1H-1,3-benzodiazole
2-(phenoxymethyl)-1H-1,3-benzodiazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Benzimidazole,2-(phenoxymethyl)-
- 2-(Phenoxymethyl)-1H-benzimidazole
- 2-(phenoxymethyl)-1H-benzimidazole,hydrochloride
- 2-(phenoxymethyl)benzimidazole
- 2-Phenoxymethyl-1H-benzimidazol
- 2-phenoxymethyl-1H-benzimidazole
- 2-phenoxymethyl-1H-benzoimidazole
- 2-phenoxymethylbenzimidazole
- 2-(phenoxymethyl)-1H-1,3-benzodiazole
- F0783-0064
- 2-(phenoxymethyl)-1H-benzimidazole hydrochloride
- 1H-Benzimidazole, 2-(phenoxymethyl)-
- NSC52089
- 9P-043
- ALBB-017848
- NSC-52089
- HMS1422O09
- SMR000069012
- AG-668/02793008
- IFLab1_003837
- EN300-30097
- BDBM50404885
- 2-(phenoxymethyl)-1H-benzo[d]imidazole
- MFCD00159968
- Z55692920
- CHEMBL424581
- SCHEMBL2241896
- 1H-Benzoimidazole, 2-phenoxymethyl-
- CCG-116820
- DTXSID40985004
- AKOS000274974
- MLS000058747
- IDI1_009944
- 6637-29-2
- Oprea1_519528
- 1H-benzimidazol-2-ylmethyl phenyl ether
- (benzimidazol-2-ylmethoxy)benzene
- G22096
- STK726928
- Oprea1_274639
- HMS2404H23
- DB-073742
-
- MDL: MFCD00159968
- Inchi: InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
- Chiave InChI: XATKRQREMKIRLA-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2
Proprietà calcolate
- Massa esatta: 224.09506
- Massa monoisotopica: 224.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 240
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 37.9Ų
Proprietà sperimentali
- Densità: 1.247
- Punto di ebollizione: 467.7°C at 760 mmHg
- Punto di infiammabilità: 167.2°C
- Indice di rifrazione: 1.677
- PSA: 37.91
- LogP: 3.14190
2-(phenoxymethyl)-1H-1,3-benzodiazole Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(phenoxymethyl)-1H-1,3-benzodiazole Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | P322963-250mg |
2-(phenoxymethyl)-1H-benzimidazole |
6637-29-2 | 250mg |
$ 135.00 | 2022-06-03 | ||
Enamine | EN300-30097-5.0g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 95.0% | 5.0g |
$603.0 | 2025-03-19 | |
Chemenu | CM296349-1g |
2-(phenoxymethyl)-1H-benzimidazole |
6637-29-2 | 95% | 1g |
$*** | 2023-03-31 | |
Life Chemicals | F0783-0064-0.5g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 95% | 0.5g |
$112.0 | 2023-09-07 | |
Life Chemicals | F0783-0064-2.5g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 95% | 2.5g |
$398.0 | 2023-09-07 | |
TRC | P322963-50mg |
2-(phenoxymethyl)-1H-benzimidazole |
6637-29-2 | 50mg |
$ 65.00 | 2022-06-03 | ||
Enamine | EN300-30097-10.0g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 95.0% | 10.0g |
$966.0 | 2025-03-19 | |
Enamine | EN300-30097-0.5g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 95.0% | 0.5g |
$188.0 | 2025-03-19 | |
Enamine | EN010-9727-0.05g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 97% | 0.05g |
$56.0 | 2023-09-06 | |
Enamine | EN010-9727-0.1g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 97% | 0.1g |
$83.0 | 2023-09-06 |
2-(phenoxymethyl)-1H-1,3-benzodiazole Letteratura correlata
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
6637-29-2 (2-(phenoxymethyl)-1H-1,3-benzodiazole) Prodotti correlati
- 20033-99-2((5-methoxy-1H-benzimidazol-2-yl)methanol)
- 85862-86-8(1-azido-4-methanesulfonylbenzene)
- 1198063-70-5((E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide)
- 1439824-04-0(tert-Butyl 3-(bis(tert-butoxycarbonyl)amino)-5-(1-hydroxyethyl)-1H-pyrazole-1-carboxylate)
- 2228358-26-5(5-(but-3-yn-2-yl)-1-methyl-3-phenyl-1H-pyrazole)
- 2637166-17-5(5-(8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid)
- 1804719-84-3(Methyl 2-amino-3-(difluoromethyl)-6-nitropyridine-4-acetate)
- 1354807-59-2(1-Propanone, 3-(4-bromophenyl)-3-(2-methylphenyl)-1-(4-pyridinyl)-)
- 1261739-74-5(3-(Difluoromethyl)-4-nitrotoluene)
- 1396844-56-6(2-(3-bromobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:6637-29-2)2-(phenoxymethyl)-1H-1,3-benzodiazole

Purezza:99%
Quantità:1g
Prezzo ($):335.0